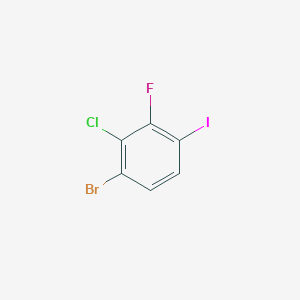

1-Bromo-2-chloro-3-fluoro-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-chloro-3-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMQSNUPWNOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661536 | |

| Record name | 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-03-4 | |

| Record name | 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-Chloro-3-Fluoro-4-Iodobenzene

Abstract

This technical guide provides an in-depth exploration of the synthetic methodology for producing 1-bromo-2-chloro-3-fluoro-4-iodobenzene, a highly substituted halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The document details a robust and efficient synthetic pathway, commencing with the strategic synthesis of the key intermediate, 4-bromo-3-chloro-2-fluoroaniline, and culminating in a high-yield, one-pot diazotization and iodination reaction. The rationale behind key experimental choices, a detailed step-by-step protocol, and a discussion of the underlying chemical principles are presented to ensure scientific integrity and practical applicability for professionals in drug development and chemical research.

Introduction: The Significance of Polysubstituted Halobenzenes

Polysubstituted halobenzenes are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1] The specific arrangement and nature of the halogen substituents on the benzene ring offer a unique handle for chemists to fine-tune the steric and electronic properties of a molecule, and to introduce further functionalities through various cross-coupling reactions. This compound (CAS 1000573-03-4) is a prime example of such a versatile intermediate, offering four distinct halogen atoms for selective chemical manipulation.[2][3] This guide provides a comprehensive overview of a validated synthetic route to this valuable compound.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a tetra-substituted benzene ring with four different halogens requires careful planning to ensure correct regiochemistry. A retrosynthetic analysis suggests that the most efficient approach involves the late-stage introduction of one of the halogens. The Sandmeyer reaction, a well-established method for converting an amino group on an aromatic ring into a variety of substituents, including halogens, presents an ideal final step.[4][5][6][7][8] This strategy allows for the synthesis of a tri-substituted aniline precursor, where the directing effects of the substituents can be harnessed to control the regiochemistry of the preceding halogenation steps.

Our chosen synthetic strategy is therefore twofold:

-

Part 1: Synthesis of the Key Intermediate, 4-Bromo-3-Chloro-2-Fluoroaniline. This multi-step process will involve the sequential halogenation of a simpler aniline derivative, likely utilizing a protecting group strategy to control the powerful activating effect of the amine.

-

Part 2: One-Pot Diazotization and Iodination. The synthesized aniline will be converted to the target molecule via a modified Sandmeyer reaction.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-3-Chloro-2-Fluoroaniline

The synthesis of 4-bromo-3-chloro-2-fluoroaniline (CAS 115843-99-7) is a critical preparatory stage.[9][10][11] A plausible and efficient route commences with 2-fluoro-3-chloroaniline. The powerful ortho-, para-directing nature of the amino group, coupled with the directing effects of the existing halogens, guides the subsequent bromination.

Rationale for the Synthetic Route

The amino group in anilines is a strong activating group, which can lead to over-halogenation and a mixture of products.[4][5] To achieve selective monobromination at the desired position (para to the amino group), a common strategy is to first protect the amino group by converting it to an acetanilide. This attenuates the activating effect and provides steric hindrance at the ortho positions, favoring para-substitution. Following bromination, the protecting group is removed by hydrolysis to yield the desired substituted aniline.

Experimental Protocol: Synthesis of 4-Bromo-3-Chloro-2-Fluoroaniline

Step 1: Acetylation of 2-Fluoro-3-chloroaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-chloroaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution.

-

Heat the mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water with stirring.

-

Collect the precipitated N-(2-fluoro-3-chlorophenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(2-Fluoro-3-chlorophenyl)acetamide

-

Dissolve the dried acetanilide from the previous step in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

-

Collect the precipitated 4-bromo-N-(2-fluoro-3-chlorophenyl)acetamide by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of 4-Bromo-N-(2-Fluoro-3-chlorophenyl)acetamide

-

Suspend the brominated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until the solid dissolves.

-

Cool the solution and neutralize with a concentrated sodium hydroxide solution until basic.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-chloro-2-fluoroaniline.

-

The product can be further purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the amino group of 4-bromo-3-chloro-2-fluoroaniline to an iodine atom. This is achieved through a one-pot diazotization and iodination process, a modification of the classic Sandmeyer reaction.

The One-Pot Diazotization-Iodination: A Mechanistic Insight

The Sandmeyer reaction traditionally involves the formation of a diazonium salt from an aniline, followed by its decomposition in the presence of a copper(I) salt to yield the desired product. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6][7][8]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

While iodination of diazonium salts can often be achieved with potassium iodide alone without a copper catalyst, the use of cuprous iodide in this specific synthesis is advantageous.[9][12] The presence of multiple electron-withdrawing halogen substituents on the aniline precursor can stabilize the diazonium salt, making it less reactive. The cuprous iodide acts as a catalyst to facilitate the single-electron transfer to the diazonium salt, promoting the formation of the aryl radical and subsequent reaction with iodide.[13] This "one-pot" approach, where diazotization and iodination occur in the same vessel, improves operational simplicity and can enhance yield by minimizing the decomposition of the intermediate diazonium salt.[13]

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from the general principles outlined in the patent literature.[13]

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-bromo-3-chloro-2-fluoroaniline (1.0 eq) and concentrated sulfuric acid (3.0-4.0 eq).

-

Stir the mixture and heat to reflux for 1-2 hours to ensure complete formation of the aniline salt.

-

Cool the mixture to 50-60 °C.

-

Add cuprous iodide (0.1 eq) and potassium iodide (1.2 eq) to the flask and stir for 30 minutes.

-

Prepare a solution of sodium nitrite (1.5 eq) in water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 50-60 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, continue stirring at this temperature until gas evolution ceases (approximately 1 hour).

-

Cool the reaction mixture to room temperature and add a 10% aqueous solution of sodium bisulfite to quench any remaining iodine.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product will separate.

-

Separate the organic layer and wash it sequentially with water, 10% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) |

| 4-Bromo-3-chloro-2-fluoroaniline | C₆H₄BrClFN | 224.46 | Solid | >98 |

| This compound | C₆H₂BrClFI | 335.34 | Solid/Liquid | >97 |

Alternative Synthetic Considerations

While the presented route is highly efficient, other synthetic strategies could be envisioned, although they may present significant challenges in regioselectivity. For instance, attempting to introduce the halogens in a different order would likely lead to a mixture of isomers that would be difficult to separate. The chosen strategy of forming a trisubstituted aniline and then converting the amino group is a classic and effective method for controlling the substitution pattern on a polysubstituted benzene ring.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The key to a successful synthesis lies in the strategic construction of the 4-bromo-3-chloro-2-fluoroaniline intermediate, followed by an efficient one-pot diazotization and iodination reaction. The use of cuprous iodide as a catalyst in the final step is a critical choice that enhances the reaction rate and yield for this specific, electron-deficient substrate. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable and versatile chemical building block.

References

-

Kumar, V., & Singh, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2871. [Link]

-

Gondal, S., & Ali, M. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. ResearchGate. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 11). Why use potassium iodide instead of copper iodide in Sandmeyer reaction? Retrieved from [Link]

-

Leas, D. A., et al. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518-2521. [Link]

- Google Patents. (n.d.). Synthesis method of this compound.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Leas, D. A., et al. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518–2521. [Link]

-

Exploring 4-Bromo-3-chloro-2-fluoroaniline: Properties and Applications. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-2-fluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Ligand-Enabled Copper-Mediated Radioiodination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1 [smolecule.com]

- 7. innospk.com [innospk.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. 3-Chloro-2-fluoroaniline | 2106-04-9 [chemicalbook.com]

- 11. 4-Bromo-3-chloro-2-fluoroaniline | C6H4BrClFN | CID 2782705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. CN104829414A - Synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 1-bromo-2-chloro-3-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the highly substituted aromatic compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene. The unique arrangement of four different halogens on the benzene ring imparts distinct characteristics to this molecule, making it a valuable, albeit complex, building block in synthetic and medicinal chemistry. This document synthesizes available experimental data with predictive insights to offer a thorough understanding of its physical nature.

Molecular and Chemical Identity

This compound is a polysubstituted aromatic hydrocarbon with the chemical formula C₆H₂BrClFI.[1][2] Its structure is characterized by a benzene ring where each hydrogen atom has been replaced by a halogen, leading to a molecule with significant steric hindrance and a complex electronic profile.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1000573-03-4 | [2] |

| Molecular Formula | C₆H₂BrClFI | [1][2] |

| Molecular Weight | 335.34 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1Br)Cl)F)I | [1] |

| InChI Key | KORMQSNUPWNOLD-UHFFFAOYSA-N | [1] |

Synthesis and Purity

The primary route for the synthesis of this compound involves a diazotization-iodination reaction of 4-bromo-3-chloro-2-fluoroaniline. This "one-pot" method, catalyzed by cuprous iodide, offers a high yield and purity, which is crucial for its application as a pharmaceutical intermediate. The final product is typically a colorless liquid with a purity exceeding 99%, as determined by Gas Chromatography (GC).

Experimental Synthesis Workflow

Caption: One-pot synthesis of this compound.

Physical and Thermodynamic Properties

Due to the limited availability of experimental data for this specific isomer, a combination of reported values and computationally predicted properties are presented.

| Property | Experimental Value | Predicted Value | Method of Determination/Prediction |

| Melting Point | Not available | 48-51 °C (for a similar isomer) | Capillary Method / Computational |

| Boiling Point | 90-100 °C at 10 mmHg | ~280-300 °C at 760 mmHg | Vacuum Distillation / Estimation |

| Density | Not available | ~2.3 g/cm³ | Pycnometry / Computational |

| Solubility | Not available | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Solvent Miscibility Testing / Polarity Prediction |

| XLogP3 | Not available | 4 | Computational (PubChem)[1] |

Causality Behind Physical Properties

The high molecular weight and the presence of four halogen atoms contribute to strong intermolecular van der Waals forces, suggesting a high boiling point at atmospheric pressure. The predicted high density is also a direct consequence of the heavy halogen atoms. The non-polar nature of the substituted benzene ring predicts poor solubility in water but good solubility in non-polar organic solvents.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the two protons on the aromatic ring being in different chemical environments and subject to coupling with each other and with the fluorine atom. A patent for the synthesis of this compound reports signals at δ 7.24 (m, 1H) and 7.55 (m, 1H) in CDCl₃.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the halogens will experience significant shifts. The carbon attached to fluorine will show a characteristic large coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is influenced by the other halogens on the ring.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. A patent reports the molecular ion peak at m/z 336, with other significant fragments at 209, 127, 93, and 74.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic protons, C=C stretching of the benzene ring, and C-X (X = F, Cl, Br, I) stretching vibrations.

Experimental Protocols

The following are standard, validated protocols for the determination of the key physical properties discussed.

Melting Point Determination (Capillary Method)

This method is a standard for determining the melting point of a crystalline solid.

Workflow:

Caption: Workflow for melting point determination by the capillary method.

Boiling Point Determination (Distillation Method)

For high-boiling liquids, distillation is the preferred method for accurate boiling point determination.

Methodology:

-

Place a small volume of the liquid in a micro-distillation apparatus.

-

Add a boiling chip to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation head.

-

Heat the liquid gently.

-

Record the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature of the condensing vapor.

Density Determination (Pycnometer Method)

A pycnometer is used for precise measurement of the density of a liquid.

Methodology:

-

Weigh a clean, dry pycnometer (m₁).

-

Fill the pycnometer with the sample liquid and weigh it (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., water) and weigh it (m₃).

-

Calculate the density of the sample using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference.

Solubility Determination

A qualitative assessment of solubility in various solvents is performed.

Methodology:

-

To a series of small test tubes, add a small, measured amount of the compound (e.g., 10 mg).

-

To each tube, add a different solvent (e.g., water, ethanol, dichloromethane, hexane) dropwise, with agitation.

-

Observe and record whether the compound dissolves completely.

-

Classify the solubility as soluble, sparingly soluble, or insoluble.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with care in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[3] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, rinse the affected area with copious amounts of water.[3]

Conclusion

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Introduction: A Uniquely Functionalized Arene for Advanced Synthesis

An In-Depth Technical Guide to 1-bromo-2-chloro-3-fluoro-4-iodobenzene

This compound is a synthetically versatile polyhalogenated aromatic compound. Its structure, featuring four different halogens substitutionally locked on a benzene ring, presents a rich platform for sequential and site-selective chemical transformations. This unique arrangement makes it a highly valuable building block, particularly in the fields of pharmaceutical development and materials science, where precise molecular architecture is paramount. As an iodobenzene derivative, it is recognized as a highly active compound, primarily serving as a sophisticated intermediate in the synthesis of complex target molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its chemical reactivity, and essential safety guidelines for its handling.

Physicochemical and Structural Properties

The utility of any chemical building block begins with a fundamental understanding of its physical and chemical properties. While experimental data for properties such as melting and boiling points are not extensively reported in public literature, a combination of catalog information and computational data provides a solid foundation for its use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1000573-03-4 | [2][3] |

| Molecular Formula | C₆H₂BrClFI | [3][4] |

| Molecular Weight | 335.34 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Bromo-3-chloro-2-fluoroiodobenzene | [4][5] |

| Canonical SMILES | C1=CC(=C(C(=C1Br)Cl)F)I | [3][4] |

| InChIKey | KORMQSNUPWNOLD-UHFFFAOYSA-N | [3][4] |

| Calculated XLogP3-AA | 4 | [4] |

| Purity | Typically available from 97% to 99.5% | [2][6] |

| Storage | Store in a dry, cool, and well-ventilated place (2-8°C recommended) | [5][7] |

Synthesis Protocol: A Modern Approach to a Polyhalogenated Arene

The synthesis of this compound has been described via an efficient one-pot diazotization and iodination procedure starting from 4-bromo-3-chloro-2-fluoroaniline.[1] This method offers significant advantages over traditional Sandmeyer-type reactions, which often require the initial formation and isolation of a diazonium salt at low temperatures. The one-pot approach is operationally simpler, proceeds under milder conditions, and minimizes the formation of azo-compound byproducts, thereby improving the overall yield and safety profile, making it suitable for larger-scale production.[1]

Causality in Experimental Design

The choice of a one-pot protocol is deliberate. By generating the diazonium salt in situ in the presence of the iodide source (potassium iodide) and a catalyst (cuprous iodide), the highly reactive diazonium intermediate is consumed as it is formed.[1] Cuprous iodide catalyzes the immediate reaction with potassium iodide, significantly outcompeting the undesired side reactions that plague conventional methods.[1] The use of sulfuric acid to form the aniline salt ensures the stability of the precursor for the subsequent diazotization with sodium nitrite.[1]

Detailed Step-by-Step Synthesis Workflow

The following protocol is adapted from the disclosed synthesis method.[1]

Step 1: Formation of the Anilinium Salt

-

In a 500 mL reaction vessel, add 31.5 g (0.14 mol) of 4-bromo-3-chloro-2-fluoroaniline.

-

At room temperature, slowly and carefully add 85.8 g of 80% sulfuric acid.

-

Heat the mixture to reflux and maintain stirring for 1-2 hours to ensure complete salt formation.

Step 2: One-Pot Diazotization and Iodination

-

Cool the reaction mixture to a temperature of 50-60°C.

-

To the cooled mixture, add 1.4 g of cuprous iodide and 34.8 g of potassium iodide. Stir for 30 minutes. The molar ratio of aniline to cuprous iodide, potassium iodide, and sodium nitrite is crucial and should be approximately 1:0.02-0.08:1.2-1.5:1.1-1.4.[1]

-

Slowly add, dropwise, 33.8 g of a 40% aqueous solution of sodium nitrite.

-

After the addition is complete, maintain the temperature and continue stirring until gas evolution (N₂) ceases. Stir for an additional hour to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Add a sodium bisulfite aqueous solution dropwise to quench any unreacted diazonium salt or iodine.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic layer. The final product, this compound, can be purified by distillation or other standard chromatographic techniques.

Synthesis Workflow Diagram

Caption: One-pot synthesis of the target compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its four carbon-halogen (C-X) bonds. This hierarchy allows for programmed, site-selective functionalization, making it an exemplary multi-functional organic intermediate.[4]

The Reactivity Hierarchy: C-I > C-Br > C-Cl > C-F

The reactivity of halogens in palladium-catalyzed cross-coupling reactions is governed by the C-X bond dissociation energy. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition, the rate-determining step in many coupling cycles.[8] Conversely, the C-F bond is the shortest and strongest, rendering it largely inert to these conditions. This creates a predictable order of reactivity:

-

Carbon-Iodine (C-I) Bond: The primary site for transformations. It will readily participate in a wide array of cross-coupling reactions such as Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig aminations under standard conditions, leaving the other halogens untouched.

-

Carbon-Bromine (C-Br) Bond: The second most reactive site. After the C-I bond has been functionalized, the C-Br bond can be targeted for a subsequent cross-coupling reaction, often by employing more forcing conditions (e.g., higher temperatures, different phosphine ligands, or more active catalysts).

-

Carbon-Chlorine (C-Cl) Bond: Significantly less reactive than C-Br. Activating this bond for cross-coupling typically requires specialized, highly active catalyst systems (e.g., those using electron-rich, bulky phosphine ligands like Buchwald or Fu ligands).

-

Carbon-Fluorine (C-F) Bond: Generally unreactive in cross-coupling. However, the strong electron-withdrawing nature of fluorine activates the ring for Nucleophilic Aromatic Substitution (SₙAr) , especially at the ortho and para positions. In this molecule, the fluorine at C-3 may be displaced by strong nucleophiles.

Reactivity Map

Caption: Site-selectivity of the four halogen atoms.

Applications in Research and Drug Development

The primary application of this compound is as a versatile scaffold in organic synthesis.[9] Its ability to undergo sequential, controlled functionalization allows for the efficient construction of complex, highly substituted aromatic cores that are common motifs in pharmaceuticals and advanced materials.

-

Pharmaceutical Intermediates: Halogenated aromatics are foundational in drug discovery. This compound serves as a key intermediate for synthesizing small molecules with potential therapeutic activity.[2] The presence of multiple halogens allows for the introduction of various pharmacophores through diverse chemical reactions. For instance, similar multi-halogenated building blocks are used to create selective factor Xa inhibitors for anticoagulant therapies.[10]

-

Materials Science: While direct applications are not widely documented, related compounds like 1-bromo-2-fluoro-4-iodobenzene are used as intermediates for liquid crystals.[9] The specific arrangement of halogens on the benzene ring can influence molecular alignment and optical properties, suggesting potential utility in the development of new materials for displays and optoelectronics.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following guidelines are based on available Safety Data Sheets (SDS).[7][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools and prevent the buildup of electrostatic charge.[7]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][13] A storage temperature of 2-8°C is often recommended.[5]

-

First Aid Measures:

-

In case of inhalation: Move the victim to fresh air.[7]

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12][13]

-

In case of eye contact: Rinse cautiously with water for at least 15 minutes.[7][12]

-

In case of ingestion: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound stands out as a powerful and versatile chemical building block. Its unique tetra-halogenated structure provides a predictable and exploitable hierarchy of reactivity, enabling chemists to perform sequential, site-selective modifications with a high degree of control. This capability, combined with an efficient and scalable one-pot synthesis, positions it as a valuable intermediate for tackling complex synthetic challenges in drug discovery and materials science. Adherence to established safety protocols is crucial for harnessing its full synthetic potential in a safe and responsible manner.

References

- CN105801484A - Synthesis method of this compound.

-

Exploring 1-Bromo-2-Fluoro-4-Iodobenzene: Properties and Applications. [Link]

-

This compound | C6H2BrClFI | CID 44891201. PubChem. [Link]

-

CAS No : 1000573-03-4| Chemical Name : 4-Bromo-3-chloro-2-fluoroiodobenzene. Pharmaffiliates. [Link]

-

3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. Davies A-level Chemistry via YouTube. [Link]

Sources

- 1. CN104829414A - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. This compound | 1000573-03-4 [chemicalbook.com]

- 3. This compound | C6H2BrClFI | CID 44891201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound 97% | CAS: 1000573-03-4 | AChemBlock [achemblock.com]

- 7. echemi.com [echemi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. innospk.com [innospk.com]

- 10. ossila.com [ossila.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

1H NMR and 13C NMR data for 1-bromo-2-chloro-3-fluoro-4-iodobenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-bromo-2-chloro-3-fluoro-4-iodobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a polysubstituted aromatic compound of interest in synthetic chemistry.[1] Due to the complex interplay of four distinct halogen substituents, predicting and interpreting its NMR data presents a unique spectroscopic challenge. This document offers a detailed theoretical prediction of the chemical shifts and coupling constants, explains the underlying physical principles governing these parameters, provides a standardized experimental protocol for data acquisition, and presents the predicted data in a clear, structured format. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Structural Challenge

This compound (C₆H₂BrClFI) is a highly substituted benzene derivative.[2] The presence of four different halogens on a single aromatic ring makes it a valuable, albeit complex, building block in organic synthesis. The precise determination of its structure is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.

The challenge in analyzing this molecule lies in the cumulative and often non-additive effects of the substituents on the NMR parameters of the remaining two protons and six carbons. Each halogen exerts a unique influence through a combination of inductive, resonance, magnetic anisotropy, and steric effects.[3][4][5] Furthermore, the presence of ¹⁹F (I = ½, 100% natural abundance) introduces heteronuclear spin-spin coupling, which further complicates the spectra but also provides invaluable structural information.[6] This guide will deconstruct these effects to build a robust prediction and interpretation framework.

Theoretical Framework and Spectral Prediction

A definitive experimental spectrum for this compound is not publicly available in spectral databases. Therefore, a prediction based on established principles of NMR spectroscopy and substituent effects is necessary.

Predicted ¹H NMR Spectrum

The molecule contains two protons on the aromatic ring, H-5 and H-6. These protons are ortho to each other, leading to a predictable vicinal coupling (³JHH). However, their chemical environments are distinct due to the different adjacent and remote halogen substituents.

Substituent Effects on Chemical Shift (δ):

-

General Region: Aromatic protons typically resonate between 7.0 and 8.5 ppm.[7]

-

Inductive vs. Anisotropic Effects: While fluorine is the most electronegative halogen, the chemical shifts of adjacent protons in halobenzenes do not follow a simple electronegativity trend. Anisotropic and steric effects of the larger halogens (Cl, Br, I) play a significant role.[3][5]

-

H-5: This proton is flanked by an iodine atom (position 4) and a proton (position 6). It is also ortho to the fluorine atom.

-

H-6: This proton is flanked by a bromine atom (position 1) and a proton (position 5). It is meta to the fluorine atom.

Based on the complex interplay of these factors, H-5 is predicted to be slightly downfield from H-6. The iodine at the para position to H-6 and the bromine at the ortho position will both exert deshielding effects.

Spin-Spin Coupling (J):

-

Proton-Proton Coupling: H-5 and H-6 will split each other into doublets due to ortho coupling (³JHH), typically in the range of 8-9 Hz.

-

Proton-Fluorine Coupling: The ¹⁹F nucleus will couple to both protons, but with different magnitudes.[8]

-

³JHF (ortho): The coupling between F-3 and H-5 will be significant, typically 6-10 Hz.

-

⁴JHF (meta): The coupling between F-3 and H-6 will be smaller, typically 2-4 Hz.[8]

-

Predicted Appearance:

-

H-5 Signal: Expected to be a doublet of doublets (dd) , arising from coupling to H-6 (³JHH) and F-3 (³JHF).

-

H-6 Signal: Expected to be a doublet of doublets (dd) , arising from coupling to H-5 (³JHH) and F-3 (⁴JHF).

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon in the aromatic ring.[9] The chemical shifts and multiplicities will be governed by the attached halogens and coupling to the fluorine atom.

Substituent Effects on Chemical Shift (δ):

-

Ipso-Carbons (C-X): The chemical shifts of carbons directly bonded to halogens are strongly influenced by the substituent. This effect is a combination of electronegativity and the "heavy atom effect."[10][11]

-

C-F (C-3): Significantly deshielded due to fluorine's high electronegativity.

-

C-Cl (C-2) & C-Br (C-1): Deshielded, but less so than C-F.

-

C-I (C-4): The heavy atom effect often causes a pronounced upfield shift for the ipso-carbon, which may resonate below the typical aromatic region.[11]

-

-

Unsubstituted Carbons (C-H): C-5 and C-6 will appear in the typical aromatic region (120-135 ppm), with their precise shifts modulated by the surrounding halogens.

Carbon-Fluorine Coupling (JCF): The most revealing feature of the ¹³C spectrum will be the coupling to ¹⁹F.[12]

-

¹JCF: The one-bond coupling for C-3 will be very large, typically 240-260 Hz, splitting the signal into a clear doublet.[12][13]

-

²JCF: The two-bond couplings for C-2 and C-4 will be smaller but significant (20-30 Hz), also resulting in doublets.

-

³JCF: The three-bond coupling for C-1 and C-5 will be observable (5-10 Hz), splitting these signals into doublets.

-

⁴JCF: The four-bond coupling for C-6 will be the smallest (1-4 Hz) and may not be fully resolved, potentially leading to a broadened singlet or a narrow doublet.

Visualization of Structure and NMR Couplings

The logical relationships between atoms and their NMR couplings can be visualized to aid in spectral interpretation.

Caption: Molecular structure of this compound.

Caption: Key ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F spin-spin coupling interactions.

Predicted NMR Data Summary

The following tables summarize the predicted NMR data based on the theoretical analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 7.65 - 7.80 | dd | ³JHH = 8.5, ³JHF = 7.5 |

| H-6 | 7.50 - 7.65 | dd | ³JHH = 8.5, ⁴JHF = 3.0 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃, Proton Decoupled)

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-1 (C-Br) | 115 - 125 | d | ³JCF ≈ 6 |

| C-2 (C-Cl) | 128 - 138 | d | ²JCF ≈ 25 |

| C-3 (C-F) | 155 - 165 | d | ¹JCF ≈ 250 |

| C-4 (C-I) | 90 - 100 | d | ²JCF ≈ 22 |

| C-5 (C-H) | 130 - 140 | d | ³JCF ≈ 8 |

| C-6 (C-H) | 125 - 135 | d (or s) | ⁴JCF ≈ 2 |

Experimental Protocol for NMR Data Acquisition

To validate these predictions, a rigorous and standardized experimental approach is essential.

Caption: Standardized workflow for NMR analysis of the title compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape using the deuterium lock signal.

-

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment (e.g., Bruker zg30).

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., Bruker zgpg30).

-

Spectral Width: ~250 ppm (e.g., -10 to 240 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) before Fourier transformation.

-

Perform phase and baseline correction on the resulting spectra.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the ¹H signals and pick peaks for all spectra to determine chemical shifts and coupling constants.

-

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a complex but manageable task. This guide provides a robust theoretical framework for predicting and interpreting its ¹H and ¹³C NMR spectra. The key identifiers for this molecule are the two doublet-of-doublets in the proton spectrum and the six distinct carbon signals, five of which are split into doublets by the fluorine atom, most notably the large ¹JCF coupling of the carbon at position 3. The provided experimental protocol ensures the acquisition of high-quality data for the verification of these predictions and the unambiguous confirmation of the molecular structure.

References

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(5), 436–444. Retrieved from [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991. Retrieved from [Link]

-

Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

-

Ng, S., & Sederholm, C. H. (1961). NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 35(1), 148-152. Retrieved from [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-444. Retrieved from [Link]

-

Gasteiger, J., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 29(1), 123. Retrieved from [Link]

-

Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(17), 11613-11622. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

ResearchGate. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Tierney, D. L., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). International Journal of Organic Chemistry, 3(4), 221-226. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). H NMR data of benzene, the halogenobenzenes, and their sulfonates. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2014). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. Retrieved from [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-fluoro-4-iodobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

- 1. This compound | 1000573-03-4 [chemicalbook.com]

- 2. This compound | C6H2BrClFI | CID 44891201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

The Reactivity Profile of Polyhalogenated Aromatic Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated aromatic hydrocarbons (PHAHs) represent a broad class of compounds characterized by an aromatic ring system substituted with multiple halogen atoms. Their unique electronic and steric properties impart a distinct reactivity profile that is of significant interest in fields ranging from synthetic chemistry and drug development to environmental science and toxicology. This guide provides a comprehensive technical overview of the core principles governing the reactivity of PHAHs. We will delve into the mechanistic underpinnings of their key chemical transformations, including nucleophilic and electrophilic aromatic substitution, dehalogenation, oxidation, reduction, and photochemical reactions. Throughout this guide, we will emphasize the causality behind experimental choices, provide detailed protocols for key reactions, and present quantitative data to facilitate a deeper understanding of the structure-reactivity relationships that define this important class of molecules.

Introduction: The Double-Edged Sword of Halogenation

The introduction of halogen atoms onto an aromatic ring dramatically alters its electronic landscape and steric environment. The high electronegativity of halogens exerts a strong inductive electron-withdrawing effect (-I), while their lone pairs of electrons can participate in resonance, donating electron density to the ring (+M effect). The interplay of these opposing effects, coupled with the size and number of halogen substituents, dictates the reactivity of PHAHs. This duality makes them both valuable synthons in organic chemistry and persistent environmental pollutants. Understanding their reactivity is paramount for harnessing their synthetic potential and mitigating their environmental impact.

Nucleophilic Aromatic Substitution (SNAr): A Dance of Activation and Stabilization

Aromatic rings, typically nucleophilic in nature, can be rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups.[1][2] In PHAHs, the cumulative inductive effect of multiple halogens can activate the ring towards SNAr reactions.

Mechanism: The Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, rate-determining step involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing substituents, including halogens, at the ortho and para positions to the site of attack. The second step involves the rapid expulsion of a halide leaving group, restoring the aromaticity of the ring.

Sources

A Theoretical and Computational Scrutiny of 1-bromo-2-chloro-3-fluoro-4-iodobenzene: A Guide for Advanced Research

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-bromo-2-chloro-3-fluoro-4-iodobenzene, a polysubstituted halobenzene with significant potential in pharmaceutical and materials science applications. Recognizing the audience of researchers, scientists, and drug development professionals, this document emphasizes not just the procedural steps, but the underlying scientific rationale for the chosen computational methodologies. The aim is to equip researchers with a robust strategy to elucidate the molecule's structural, spectroscopic, and electronic properties, thereby accelerating its application in novel chemical syntheses.

Introduction: The Significance of Polysubstituted Halobenzenes

Polysubstituted halobenzenes are a class of aromatic compounds that serve as versatile building blocks in organic synthesis. The specific arrangement and nature of the halogen substituents on the benzene ring create unique electronic and steric environments, enabling highly selective reactions, such as cross-coupling, to form complex molecular architectures. This compound, in particular, is noted for its utility as a pharmaceutical intermediate[1]. A thorough theoretical understanding of its properties is paramount for optimizing reaction conditions, predicting reactivity, and designing novel derivatives with enhanced therapeutic potential.

Synthesis and Spectroscopic Characterization: The Experimental Benchmark

While this guide focuses on theoretical studies, any robust computational analysis must be grounded in experimental data. The synthesis of this compound can be approached through multi-step halogenation and diazotization reactions, common in the synthesis of polysubstituted aromatics.

Following synthesis, experimental spectroscopic characterization is crucial for validating the results of subsequent theoretical calculations. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecule's functional groups and overall structure. The positions of C-H and C-X (where X is a halogen) stretching, bending, and wagging vibrations are particularly informative for substituted benzenes[2][3][4].

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule, which can be correlated with computational predictions of the electronic structure[5].

Computational Methodology: A First-Principles Approach

Density Functional Theory (DFT) has emerged as a powerful and accurate method for investigating the properties of medium-sized organic molecules. Its balance of computational cost and accuracy makes it the preferred choice for studying compounds like this compound.

Geometry Optimization and Vibrational Frequencies

The initial step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is employed.

-

Method and Basis Set Selection: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules. A Pople-style basis set, such as 6-311++G(d,p), provides a good balance of accuracy and computational efficiency for this type of molecule.

-

Input File Preparation: The initial molecular structure of this compound is built. The input file specifies the geometry optimization and subsequent frequency calculation keywords.

-

Execution and Analysis: The calculation is run, and the output is analyzed to confirm that a true energy minimum has been reached (i.e., no imaginary frequencies). The optimized bond lengths, bond angles, and dihedral angles are then recorded.

The subsequent frequency calculation not only confirms the nature of the stationary point but also provides the theoretical vibrational spectrum (IR and Raman). These calculated frequencies can be compared with experimental data after applying an appropriate scaling factor to account for anharmonicity and the approximate nature of the functional.

NMR Chemical Shift Calculation

Theoretical prediction of NMR chemical shifts is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for this.

Experimental Protocol: NMR Chemical Shift Calculation

-

Optimized Geometry: The previously optimized geometry of this compound is used as the input.

-

Method and Basis Set: The GIAO method is specified in the input file, typically using the same DFT functional and basis set as the geometry optimization for consistency.

-

Solvent Effects: If the experimental NMR was performed in a solvent, the Polarizable Continuum Model (PCM) can be used to include the effect of the solvent in the calculation.

-

Referencing: The calculated absolute chemical shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

Theoretical Spectroscopic Analysis

A key aspect of this theoretical guide is the direct comparison of calculated and experimental spectroscopic data. This serves as a critical validation of the chosen computational methodology.

| Spectroscopic Parameter | Theoretical Value (Calculated) | Experimental Value (Measured) |

| ¹H NMR Chemical Shifts (ppm) | Predicted values for the two aromatic protons | Experimentally determined chemical shifts |

| ¹³C NMR Chemical Shifts (ppm) | Predicted values for the six carbon atoms of the benzene ring | Experimentally determined chemical shifts |

| Key IR Vibrational Frequencies (cm⁻¹) | C-H stretching, C-C ring stretching, C-X stretching (X=F, Cl, Br, I), and out-of-plane bending modes | Corresponding peaks in the experimental IR spectrum |

Molecular Structure and Electronic Properties

The optimized geometry provides a wealth of information about the molecule's structure. The introduction of four different halogens will induce some distortion from a perfect hexagonal benzene ring. Analysis of the C-C bond lengths within the ring and the C-X bond lengths and angles provides insight into the electronic and steric effects of the substituents.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show regions of negative potential around the electronegative halogen atoms and regions of positive potential associated with the hydrogen atoms.

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors:

-

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide a general overview of the molecule's reactivity.

-

Local Reactivity Descriptors: Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

Potential Applications in Drug Development

The presence of multiple halogen atoms on the benzene ring offers several advantages in drug design:

-

Modulation of Physicochemical Properties: Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Halogen Bonding: The iodine and bromine atoms, in particular, can participate in halogen bonding, a non-covalent interaction that can be exploited in rational drug design to enhance binding to target proteins.

-

Synthetic Handles: The different reactivities of the C-Br, C-Cl, and C-I bonds in cross-coupling reactions allow for the selective introduction of various functional groups, facilitating the synthesis of a diverse library of drug candidates.

Conclusion

The theoretical and computational investigation of this compound, as outlined in this guide, provides a powerful and insightful approach to understanding its fundamental properties. By combining high-level DFT calculations with experimental validation, researchers can gain a detailed understanding of its structure, spectroscopy, and reactivity. This knowledge is not merely academic; it is a critical component in the rational design of novel pharmaceuticals and advanced materials, ultimately accelerating the pace of innovation in chemical and biomedical sciences.

Visualizations

Caption: A workflow diagram illustrating the key steps in the theoretical study of this compound.

Sources

The Congested Ring: A Technical History of the Discovery and Synthesis of Tetra-Substituted Benzenes

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetra-substituted benzene ring is a ubiquitous scaffold in modern chemistry, forming the core of pharmaceuticals, high-performance polymers, and advanced organic materials. Yet, its prevalence belies a complex and challenging history of discovery and synthesis. Accessing specific substitution patterns on a benzene ring is not a trivial task; it is a puzzle governed by the fundamental principles of aromaticity and reactivity, solved over decades of persistent investigation. This guide provides a comprehensive technical overview of this journey, from the initial struggles with a new class of "aromatic" compounds to the development of elegant strategies for controlling substitution on the benzene core. We will explore the foundational discoveries, the causal logic behind key experimental choices, and the evolution of synthetic protocols that enabled chemists to conquer the challenge of the congested ring.

Part 1: The Dawn of Aromatic Chemistry: Understanding the Benzene Ring

The story of tetra-substituted benzenes begins with the parent molecule itself. In 1825, Michael Faraday isolated a novel hydrocarbon from the pyrolysis of whale oil, which he termed "bicarburet of hydrogen".[1] This compound, later named benzene, was found by Eilhard Mitscherlich in 1833 to have the molecular formula C₆H₆. This formula presented a profound puzzle: its high degree of unsaturation suggested reactivity akin to alkenes, yet benzene exhibited a perplexing stability.[2] It resisted the addition reactions characteristic of unsaturated hydrocarbons.[2]

The breakthrough came in 1865 when August Kekulé, building on the work of chemists like Johann Josef Loschmidt, proposed the now-famous cyclic structure of a six-membered carbon ring with alternating single and double bonds.[3][4] This structure, while revolutionary, still did not fully account for benzene's unique stability. The modern understanding of "aromaticity"—the exceptional stability conferred by a cyclic, planar system of 4n+2 delocalized π-electrons—would take decades more to fully develop.[2]

Early investigations by chemists like August Wilhelm von Hofmann and his student Charles Mansfield in the 1840s focused on derivatives obtained from coal tar, a rich source of benzene and its simpler substituted analogues like toluene.[5] Hofmann's work was instrumental in clarifying the nature of aniline and other "organic bases" from coal tar, laying the groundwork for the synthetic dye industry and demonstrating that the hydrogens on the benzene ring could be replaced.[6]

Part 2: The Advent of Electrophilic Aromatic Substitution (EAS): A Gateway to Functionalization

The characteristic reaction of benzene was found not to be addition, but substitution. These reactions, termed Electrophilic Aromatic Substitution (EAS), involve an electrophile replacing a hydrogen atom on the aromatic ring.[7][8] Early examples included nitration using nitric and sulfuric acids, sulfonation with fuming sulfuric acid, and halogenation with halogens and a Lewis acid catalyst.[7][9]

The general mechanism for EAS provided the theoretical framework for understanding how the stable aromatic ring could be functionalized. It proceeds in two critical steps:

-

Attack by the π-system: The electron-rich π-cloud of the benzene ring attacks a potent electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.

-

Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, collapsing the intermediate and restoring the stable aromatic π-system.

A monumental leap in synthetic capability occurred in 1877 when Charles Friedel and James Crafts discovered that alkyl and acyl groups could be attached to an aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10][11] The Friedel-Crafts reaction was the first major method for forming carbon-carbon bonds on an aromatic ring, opening the door to the synthesis of a vast array of new molecules.[10]

However, the Friedel-Crafts alkylation came with a significant drawback that directly led to the challenge of polysubstitution. The newly added alkyl group is an activating group, meaning it donates electron density to the ring, making the product more reactive than the starting material. The result is often a mixture of mono-, di-, tri-, and even higher substituted products, which are difficult to separate.

Part 4: Early Syntheses of Tetra-substituted Benzene Isomers: Case Studies

The three isomers of tetramethylbenzene—durene, prehnitene, and isodurene—serve as excellent case studies for the historical development of tetra-substituted benzene synthesis. They all occur naturally in coal tar, but their isolation from this complex mixture is inefficient. [8][12]

Case Study 1: Durene (1,2,4,5-Tetramethylbenzene)

Durene is the most symmetric of the isomers, which gives it an unusually high melting point (79.2 °C) compared to its liquid isomers, a property that greatly aids in its purification by crystallization. [12]It was first prepared synthetically in 1870 from pseudocumene (1,2,4-trimethylbenzene). [12][13]The most common historical method for its synthesis was the Friedel-Crafts methylation of other methylated benzenes, such as p-xylene or pseudocumene. [12]

| Property | Prehnitene (1,2,3,4-) | Isodurene (1,2,3,5-) | Durene (1,2,4,5-) |

|---|---|---|---|

| Melting Point | -6.2 °C [8] | -23.7 °C | 79.2 °C [12] |

| Boiling Point | 205 °C [8] | 198 °C | 196-197 °C [12] |

| Symmetry | Low | Low | High |

| State at STP | Liquid [8]| Liquid | Solid [12]|

Table 1: Physical Properties of Tetramethylbenzene Isomers.

Experimental Protocol: Classical Friedel-Crafts Synthesis of Durene

This protocol is a representative synthesis based on methods developed following the work of Friedel, Crafts, and subsequent chemists.

Objective: To synthesize 1,2,4,5-tetramethylbenzene (durene) via the methylation of p-xylene.

Methodology:

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube. The outlet of the condenser is connected to a gas trap to absorb the HCl gas evolved. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Charging the Flask: The flask is charged with anhydrous aluminum chloride (AlCl₃) and cooled in an ice bath. Dry p-xylene is added slowly with stirring.

-

Addition of Alkylating Agent: Methyl chloride (CH₃Cl) gas is bubbled through the stirred mixture at a controlled rate. Alternatively, a liquid alkylating agent like methyl iodide can be added dropwise. The reaction is exothermic and the temperature should be maintained.

-

Reaction: The mixture is stirred at low temperature for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them (historically, by fractional distillation and melting point determination).

-

Workup: The reaction mixture is poured slowly onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: The organic layer is separated, washed with water, dilute sodium hydroxide solution, and again with water, then dried over an anhydrous drying agent (e.g., calcium chloride).

-

Purification: The solvent and unreacted starting materials are removed by distillation. The solid residue is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure durene crystals. The high melting point of durene is the key to its successful separation from isomeric byproducts.

Case Study 2: Prehnitene (1,2,3,4-) and Isodurene (1,2,3,5-)

The synthesis of the less symmetric isomers, prehnitene and isodurene, was historically more challenging due to the difficulty in directing substituents to these specific patterns and in separating the resulting liquid isomers from each other and from durene. [14]Early production relied on fractional distillation of coal tar fractions or complex multi-step syntheses. The aforementioned Jacobsen rearrangement was the first truly rational method to access these isomers from other, more readily available polyalkylbenzenes. [15]

Part 5: The Modern Era: Beyond Classical EAS

While classical EAS reactions remain fundamental, the demands of modern drug discovery and materials science for complex, precisely substituted aromatic rings have driven the development of new synthetic strategies. These methods offer levels of control and efficiency that were unimaginable to 19th-century chemists.

-

Transition-Metal Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Sonogashira coupling allow for the precise formation of C-C bonds between pre-functionalized aromatic rings and other substrates, offering unparalleled control over the final substitution pattern.

-

Directed Ortho-Metalation (DoM): This strategy uses a directing group on the benzene ring to guide a strong base to deprotonate a specific ortho position. The resulting aryllithium or related organometallic species can then be trapped with an electrophile, allowing for substitution at a position not easily accessed by classical EAS.

-

Cyclization and Annulation Reactions: Many modern methods construct the tetra-substituted ring itself from acyclic precursors. [16][17]These multi-component reactions can assemble highly functionalized benzenes in a single step, often with high regioselectivity. [17] These advanced techniques provide the tools necessary to synthesize the complex tetra-substituted benzene cores found in many modern applications, from the polymer precursors for materials like polyimides to the intricate scaffolds of life-saving pharmaceuticals.

Part 6: Conclusion

The journey to master the synthesis of tetra-substituted benzene rings mirrors the evolution of organic chemistry itself. It began with the fundamental mystery of benzene's structure and stability, progressed through the discovery of the foundational electrophilic aromatic substitution reactions, and was refined by a deeper understanding of directing group effects and isomerism. The creative solution to the isomerization problem, exemplified by the Jacobsen rearrangement, highlights the ingenuity required to overcome the inherent limitations of early synthetic methods. Today, while classical methods remain instructive, a powerful arsenal of modern synthetic techniques allows chemists to construct these congested rings with a precision that early pioneers could only dream of, continuing to build upon a rich history of discovery.

References

-

Jacobsen, O. (1886). Ueber die Einwirkung von Schwefelsäure auf Durol und über das dritte Tetramethylbenzol. Berichte der deutschen chemischen Gesellschaft, 19(1), 1209–1217. [Link]

-

Meyer, V. (1870). Untersuchungen über die Constitution der zweifach-substituirten Benzole. Justus Liebigs Annalen der Chemie, 156(3), 265-301. [Link]

-

Wikipedia contributors. (2024). Aromaticity. In Wikipedia, The Free Encyclopedia. [Link]

-

Solubility of Things. (n.d.). Electrophilic Aromatic Substitution. [Link]

- Kekulé, A. (1865). Sur la constitution des substances aromatiques. Bulletin de la Societe Chimique de Paris, 3(2), 98-110. (A modern accessible source discussing this is generally found in organic chemistry textbooks and historical reviews.)

-

Wikipedia contributors. (2024). Benzene. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2024). Durene. In Wikipedia, The Free Encyclopedia. [Link]

-

FooDB. (2011). Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). [Link]

-

ThoughtCo. (2018). Chemistry Timeline: Chronology of Major Events. [Link]

-

Herzig, J. (1881). Ueber die Einwirkung von Schwefelsäure auf Mono-, Di- und Tribromobenzol. Monatshefte für Chemie, 2(1), 192–199. [Link]

-

American Chemical Society. (2025). Two centuries of aromatic hydrocarbons. [Link]

-

ChemistryViews. (2023). Significant Milestones in Chemistry: A Timeline of Influential Chemists. [Link]

-

Wikipedia contributors. (2024). Jacobsen rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Tetramethylbenzene. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2024). August Wilhelm von Hofmann. In Wikipedia, The Free Encyclopedia. [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. [Link]

-

Khan, A. U., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(58), 33357–33411. [Link]

-

Roberts, R. M., & Khalaf, A. A. (2001). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

Allen. (n.d.). How many tetramethyl benzene are possible. [Link]

- Google Patents. (n.d.). CN1235145A - Process for producing 1,2,4,5-tetramethylbenzene.

-

Wikipedia contributors. (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Xue, D., et al. (2007). Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. The Journal of Organic Chemistry, 72(14), 5443–5445. [Link]

-

ResearchGate. (n.d.). Previous reports on synthesis of polysubstituted benzene and our work. [Link]

-

Powers, T. M., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(20), 13807–13812. [Link]

-

Wikipedia contributors. (2024). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Prehnitene. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2024). Adolf von Baeyer. In Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (2024). Baeyer–Villiger rearrangement of polyalkoxybenzaldehydes with benzene ring opening. [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

-

Yan, C. G., et al. (2008). One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes. Chemical Communications, (12), 1440–1442. [Link]

-

Rueping, M., et al. (2011). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 7, 281–303. [Link]

-

PubChem. (n.d.). 1,2,3,5-Tetramethylbenzene. [Link]

Sources

- 1. Two centuries of aromatic hydrocarbons - American Chemical Society [acs.digitellinc.com]

- 2. Jacobsen_rearrangement [chemeurope.com]

- 3. Timeline_of_chemistry [chemeurope.com]

- 4. Chemistry Timeline: Chronology of Major Events [thoughtco.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzene, 1,2,3,4-tetramethyl- (CAS 488-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Prehnitene - Wikipedia [en.wikipedia.org]

- 9. Jacobsen reaction | PPTX [slideshare.net]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Durene - Wikipedia [en.wikipedia.org]

- 13. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB [foodb.ca]

- 14. nbinno.com [nbinno.com]

- 15. Jacobsen rearrangement - Wikipedia [en.wikipedia.org]

- 16. Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 1-Bromo-2-chloro-3-fluoro-4-iodobenzene: Structure, Stereochemistry, and Synthesis

Abstract

This technical guide provides an in-depth analysis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene, a highly substituted halogenated aromatic compound of significant interest in medicinal chemistry and materials science. We will explore its core chemical structure, delve into its often-overlooked stereochemical properties, and present a detailed, field-proven synthetic protocol. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. The guide emphasizes the compound's inherent chirality, a critical consideration for its application in biologically active molecules, and outlines robust methods for its synthesis and characterization.